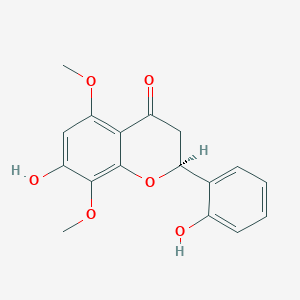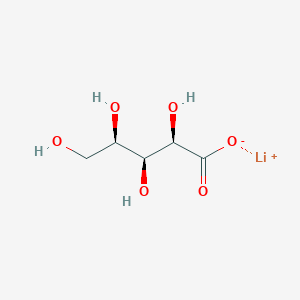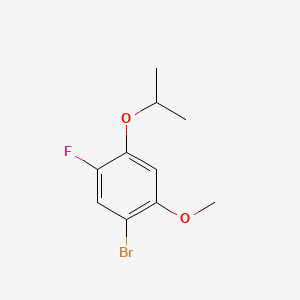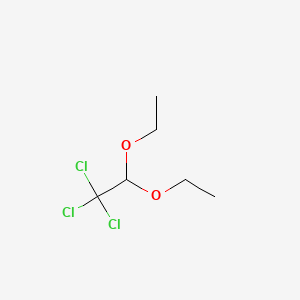
Ethane, 1,1,1-trichloro-2,2-diethoxy-
Overview
Description
Ethane, 1,1,1-trichloro-2,2-diethoxy- is an organic compound with the molecular formula C6H11Cl3O2 and a molecular weight of 221.509 g/mol . This compound is characterized by the presence of three chlorine atoms and two ethoxy groups attached to an ethane backbone . It is a member of the chloroalkane family and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,1-trichloro-2,2-diethoxy- typically involves the chlorination of ethane derivatives under controlled conditions. One common method is the reaction of 1,1,1-trichloroethane with ethanol in the presence of a strong acid catalyst . The reaction proceeds as follows:
[ \text{CH}_3\text{CCl}_3 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{11}\text{Cl}_3\text{O}_2 + 2\text{HCl} ]
This reaction is typically carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of Ethane, 1,1,1-trichloro-2,2-diethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to separate and purify the final product . The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,1-trichloro-2,2-diethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler chloroalkanes or alcohols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) under basic conditions.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of ethane derivatives with different functional groups.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of simpler chloroalkanes or alcohols.
Scientific Research Applications
Ethane, 1,1,1-trichloro-2,2-diethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethane, 1,1,1-trichloro-2,2-diethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can affect metabolic pathways involving chloroalkanes, leading to changes in cellular processes such as energy production and detoxification.
Comparison with Similar Compounds
Ethane, 1,1,1-trichloro-2,2-diethoxy- can be compared with other similar compounds to highlight its uniqueness:
Ethane, 1,1,1-trichloro-: Lacks the ethoxy groups, making it less versatile in chemical reactions.
Ethane, 1,1-dichloro-2,2-diethoxy-: Contains fewer chlorine atoms, resulting in different reactivity and applications.
Ethane, 2-chloro-1,1-diethoxy-: Has a different substitution pattern, leading to distinct chemical properties.
These comparisons underscore the unique combination of chlorine and ethoxy groups in Ethane, 1,1,1-trichloro-2,2-diethoxy-, which contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1,1,1-trichloro-2,2-diethoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3O2/c1-3-10-5(11-4-2)6(7,8)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCJBAIEQANINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208614 | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-97-3 | |
| Record name | 1,1,1-Trichloro-2,2-diethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


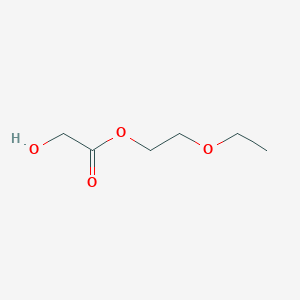
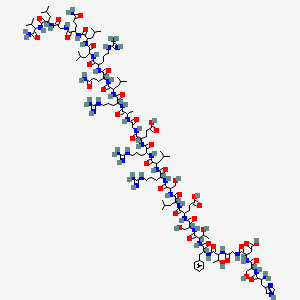
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)

![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
